molecular formula C11H16N2O B13804239 N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine

N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine

Cat. No.: B13804239
M. Wt: 192.26 g/mol
InChI Key: UWFFFYUZWGMDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group attached to an acetamidine moiety, which is further substituted with a 2,4,5-trimethyl-phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine typically involves the reaction of 2,4,5-trimethyl-aniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamide
  • N-Hydroxy-2-(2,4,5-trimethyl-phenyl)-acetamidine oxime
  • This compound nitroso derivative

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and acetamidine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-hydroxy-2-(2,4,5-trimethylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O/c1-7-4-9(3)10(5-8(7)2)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)

InChI Key

UWFFFYUZWGMDGO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)C/C(=N\O)/N)C

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=NO)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.